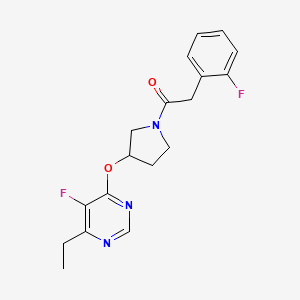

![molecular formula C23H28N2O4 B2958796 5-[2-(azepan-1-yl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one CAS No. 898440-13-6](/img/structure/B2958796.png)

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular weight of this compound is 396.487. For more detailed structural information, you may need to refer to a specialized database or resource.Physical And Chemical Properties Analysis

The average mass of this compound is 462.625 Da and the monoisotopic mass is 462.320618 Da . For more detailed physical and chemical properties, you may need to refer to a specialized database or resource.Applications De Recherche Scientifique

Photolytic Ring-Expansions and Azepine Derivatives

Research on photolytic ring-expansions of azidoquinolines and azidodiazines has shown unexpected azepine ring-opening reactions, which could offer pathways for synthesizing related compounds including azepine derivatives (R. Hayes, J. Schofield, R. Smalley, & D. Scopes, 1990). Such methodologies may be applicable to the synthesis and functional exploration of the target compound.

Synthesis of Heterocyclic Derivatives

A study describing an efficient route for the synthesis of 3‐heterocyclylquinolinones via novel precursors highlights the potential for creating diverse heterocyclic compounds, including azepineyl derivatives (M. Hassan & Hany M Hassanin, 2017). This indicates the versatility of quinolinone frameworks for incorporating different heterocycles, which could extend to the development of compounds similar to the one .

Antitumor Activities of Isoquinoline Derivatives

Isoquinoline derivatives have been explored for their antitumor activities, providing a foundation for assessing the biological relevance of related compounds (H. Hassaneen, Wagnat W. Wardkhan, & Y. S. Mohammed, 2013). The research on isoquinoline[2,1-g][1,6]naphthyridine derivatives suggests a potential avenue for evaluating the target compound's utility in therapeutic contexts.

Pyrazolo[3,4-c]isoquinoline Derivatives

The synthesis and exploration of pyrazolo[3,4-c]isoquinoline derivatives (S. L. Bogza et al., 2005) highlight the synthetic accessibility and potential pharmacological applications of complex isoquinoline structures. This research underlines the chemical diversity achievable within the isoquinoline scaffold and its relevance for generating biologically active molecules.

Synthesis and Biological Activity of Quinoline Derivatives

Investigations into the synthesis and in vitro anti-tumor activity of new tetrahydroquinoline derivatives (Hai Li, 2013) demonstrate the therapeutic potential of quinoline-based compounds. The methodologies and biological evaluations discussed could serve as a model for the development and assessment of the target compound's potential applications.

Propriétés

IUPAC Name |

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c26-21-13-20(15-24-12-9-18-7-3-4-8-19(18)14-24)28-16-22(21)29-17-23(27)25-10-5-1-2-6-11-25/h3-4,7-8,13,16H,1-2,5-6,9-12,14-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWNUBLLGKEVCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2958715.png)

![4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole](/img/structure/B2958719.png)

![methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)

![2-chloro-N-[3-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2958722.png)

![4-(furan-2-carbonyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2958725.png)

![3-((7-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2958726.png)

![N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2958728.png)

![5-(Tert-butyl)-3-(4-chlorophenyl)-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2958729.png)

![3-(3-methoxyphenyl)-1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2958733.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2958735.png)